molecular formula C5H7N3O B011270 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 106535-28-8

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B011270
M. Wt: 125.13 g/mol
InChI Key: ONQBPRJENODVPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, similar to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, involves cycloaddition reactions, nucleophilic substitutions, and other synthetic routes that allow for the introduction of various substituents on the triazole ring. For instance, the reaction between 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone has been described, showcasing the potential synthetic pathways that can be adapted to synthesize related compounds (Xu et al., 2005).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography and spectroscopic methods such as IR, NMR, and DFT studies provide deep insights into the molecular geometry, electronic distribution, and intermolecular interactions within these compounds. For example, the molecular geometry of 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone was optimized using DFT methods, highlighting the structural characteristics of triazole derivatives (Inkaya et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the substituents attached to the triazole ring. These reactions are crucial for the synthesis of a wide range of compounds with potential biological activities. The reactivity of the triazole ring, influenced by its electronic structure, allows for the introduction of various functional groups, altering the compound's chemical properties significantly.

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting point, boiling point, solubility, and crystallinity, are influenced by the molecular structure and substituents present on the triazole ring. These properties are essential for determining the compound's suitability for different applications, including pharmaceuticals, agrochemicals, and material science.

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different reagents, are determined by the electron-donating or withdrawing nature of the substituents attached to the triazole ring. Understanding these properties is crucial for designing compounds with desired reactivity and stability profiles for various applications.

Scientific Research Applications

Environmental Science and Pollution Research

  • Scientific Field: Environmental Science and Pollution Research .
  • Application Summary: This compound is used as a marker of 1,1-dimethylhydrazine exposure in plants . It forms at all contaminant concentrations in an extremely short period .
  • Methods of Application: Garden cress (Lepidium sativum L.) and zucchini (Cucurbita pepo L.) were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system . The seed germination and plant growth experiments were carried out in Petri dishes using an aqueous media .
  • Results: Among the detected 1,1-dimethylhydrazine transformation products in plant tissues, 1-methyl-1H-1,2,4-triazole had the highest intensity and reproducibility .

Crystallography

  • Scientific Field: Crystallography .
  • Application Summary: The crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, which is an intermediate for the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19), was reported .
  • Methods of Application: The crystal structure was determined using X-ray diffraction .
  • Results: The crystal structure was successfully determined and reported .

Anticancer Research

  • Scientific Field: Anticancer Research .
  • Application Summary: 1,2,4-triazole derivatives are being evaluated as promising anticancer agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The results or outcomes obtained are not detailed in the search results .

Environmental Contamination Detection

  • Scientific Field: Environmental Science .
  • Application Summary: This compound is used as a marker to determine 1,1-dimethylhydrazine environment contamination . It forms at all contaminant concentrations in an extremely short period .
  • Methods of Application: The detection of 1-methyl-1H-1,2,4-triazole in combination with other transformation products is used to determine 1,1-dimethylhydrazine environment contamination .
  • Results: This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .

Anticancer Drug Development

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Synthesis Methods

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1,2,4-triazole is synthesized from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The synthesis method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) .

Environmental Contamination Detection

  • Scientific Field: Environmental Science .
  • Application Summary: This compound is used as a marker to determine 1,1-dimethylhydrazine environment contamination . It forms at all contaminant concentrations in an extremely short period .
  • Methods of Application: The detection of 1-methyl-1H-1,2,4-triazole in combination with other transformation products is used to determine 1,1-dimethylhydrazine environment contamination .
  • Results: This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .

Anticancer Drug Development

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Synthesis Methods

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1,2,4-triazole is synthesized from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
  • Results: The synthesis method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) .

Safety And Hazards

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone should be handled with care. It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Future research could explore the compound’s potential applications in fields such as medicinal chemistry, materials science, or catalysis. Investigating its biological activity, stability, and scalability would be valuable for its practical use .

properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBPRJENODVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

CAS RN

106535-28-8
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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